molecular formula C19H16N4OS B2375505 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034270-75-0

2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2375505
CAS No.: 2034270-75-0
M. Wt: 348.42
InChI Key: OZPCMEFPDDEPGR-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features a benzimidazole core linked to a thiophene-pyridine moiety via an acetamide bridge

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and thiophene-pyridine conjugates, such as:

Uniqueness

What sets 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide apart is its unique combination of structural features, which confer specific chemical and biological properties.

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a novel organic molecule featuring a benzimidazole core linked to a thiophene-pyridine moiety via an acetamide bridge. This structural arrangement suggests potential biological activity, particularly in therapeutic applications such as anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H16N4OS\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{OS}

Key Features

  • Benzimidazole Core : Known for its diverse biological activities.
  • Thiophene-Pyridine Moiety : Enhances interactions with biological targets.
  • Acetamide Linkage : Contributes to the overall stability and solubility of the compound.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity
    • The compound has demonstrated significant cytotoxic effects on various cancer cell lines. In vitro studies revealed that it induces apoptosis in MCF7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM .
    • In vivo studies showed tumor growth suppression in mice models treated with the compound, indicating its potential as an anticancer agent .
  • Antimicrobial Activity
    • Preliminary screening against common pathogens has shown promising results. The compound exhibited strong activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL .
    • Additionally, derivatives of benzimidazole compounds similar to this one have been reported to possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Activity
    • The compound's ability to inhibit cyclooxygenase (COX) enzymes has been evaluated. It showed an IC50 value of 3.11 ± 0.41 μM for COX-2, suggesting potential anti-inflammatory properties .

Case Study 1: Anticancer Efficacy

A study conducted on various benzimidazole derivatives indicated that compounds structurally similar to this compound displayed strong binding affinity to human topoisomerase I, a key target in cancer therapy . The study employed DNA relaxation assays to confirm these interactions.

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains. Results indicated that modifications to the thiophene-pyridine moiety significantly enhanced antibacterial activity, making it a promising candidate for further development in treating infections caused by resistant strains .

Table 1: Biological Activity Summary

Activity TypeTest SubjectIC50 ValueReference
AnticancerMCF7 Cells25.72 ± 3.95 μM
AntimicrobialStaphylococcus aureus0.015 mg/mL
Anti-inflammatoryCOX-2 Inhibition3.11 ± 0.41 μM

Table 2: Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)anilineBenzimidazole DerivativeAnticancer
5-bromo-2-thiazolyl derivativeThiazole-BenzimidazoleAntibacterial

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c24-19(12-23-13-22-15-4-1-2-5-17(15)23)21-11-14-7-8-20-16(10-14)18-6-3-9-25-18/h1-10,13H,11-12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPCMEFPDDEPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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